2-Fluoro-5-(pentafluorosulfur)bromobenzene
Description
BenchChem offers high-quality 2-Fluoro-5-(pentafluorosulfur)bromobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-(pentafluorosulfur)bromobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-bromo-4-fluorophenyl)-pentafluoro-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF6S/c7-5-3-4(1-2-6(5)8)14(9,10,11,12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDWBMKBLBGBOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(F)(F)(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Metabolic Stability of SF5-Containing Aryl Halides: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Executive Summary
The pentafluorosulfanyl (SF5) group is rapidly emerging as a premier substituent in modern medicinal chemistry, often dubbed a "super-trifluoromethyl group" for its unique and powerful physicochemical properties.[1][2] This guide provides an in-depth exploration of the metabolic stability of aryl halides bearing this remarkable functional group. We will delve into the underlying principles of the SF5 group's influence on metabolic pathways, provide detailed, field-proven protocols for assessing stability using liver microsomes, and discuss the nuances of analytical quantification by LC-MS/MS. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals aiming to leverage the SF5 moiety to design more robust and effective therapeutic candidates.
Introduction: The Rise of the Pentafluorosulfanyl (SF5) Group in Medicinal Chemistry
The introduction of fluorine-containing groups has become a cornerstone of contemporary drug design, offering a powerful tool to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among these, the pentafluorosulfanyl (SF5) group has garnered significant attention for its distinctive combination of properties that set it apart from more traditional moieties like the trifluoromethyl (CF3) group.[3]
The SF5 group is characterized by its unique octahedral geometry, exceptional thermal and chemical stability, and a potent electron-withdrawing nature that surpasses that of the CF3 group.[1][4] Critically, despite its high fluorine content, it substantially increases a compound's lipophilicity (logP), a key factor in membrane permeability and bioavailability.[4][5] This combination of stability and lipophilicity makes the SF5 group an attractive bioisosteric replacement for groups such as trifluoromethyl, tert-butyl, and halogens, often leading to improved drug-like properties.[6][7] A primary advantage, and the focus of this guide, is its profound ability to enhance metabolic stability, thereby increasing a drug's half-life and therapeutic window.[4]
Comparative Physicochemical Properties
To appreciate the unique contribution of the SF5 group, it is essential to compare its properties against other common bioisosteres.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Chloro (Cl) | tert-Butyl (t-Bu) |
| Hammett Constant (σp) | +0.68[1] | +0.54[1] | +0.23 | -0.20 |
| Lipophilicity (π) | +1.51[1] | +1.09[1] | +0.71 | +1.98 |
| Geometry | Octahedral[1] | Tetrahedral | Spherical | Tetrahedral |
| Metabolic Stability | Very High[4] | Moderate to High | Variable | Moderate |
Table 1: Comparison of key physicochemical properties of the SF5 group and common bioisosteres.
Core Concept: Metabolic Pathways of Aryl Halides and the SF5 Influence
The metabolic fate of a drug candidate is a critical determinant of its success. Metabolism, occurring predominantly in the liver, is broadly divided into Phase I and Phase II reactions.[8][9] For SF5-containing aryl halides, Phase I reactions, particularly those mediated by the cytochrome P450 (CYP) superfamily of enzymes, are of primary concern.[10][11]
Cytochrome P450 (CYP) Mediated Metabolism
CYP enzymes are the principal drivers of oxidative metabolism for a vast majority of drugs. For aromatic systems like aryl halides, the most common metabolic transformations include:
-
Aromatic Hydroxylation: The introduction of a hydroxyl (-OH) group onto the aromatic ring. This is often the first step toward creating more polar metabolites that can be readily excreted.
-
Oxidative Dehalogenation: The CYP-mediated cleavage of the carbon-halogen (C-X) bond, which can lead to the formation of reactive intermediates.[12]
The Causality of SF5-Induced Metabolic Stability
The presence of an SF5 group on an aryl halide fundamentally alters its susceptibility to CYP-mediated metabolism through a combination of electronic and steric effects.
-
Electronic Shielding: The SF5 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[4] This strong inductive effect significantly lowers the electron density of the attached aromatic ring, making it a less favorable substrate for electrophilic attack by the activated oxygen species within the CYP active site.
-
Steric Hindrance: The octahedral geometry and steric bulk of the SF5 group can physically block or hinder the optimal positioning of the aryl ring within the narrow confines of a CYP enzyme's active site.[7] This prevents the close contact necessary for metabolic reactions, particularly at positions ortho to the SF5 substituent.
Therefore, the SF5 group acts as a "metabolic shield," protecting not only the aromatic ring but also the adjacent carbon-halogen bond from enzymatic degradation.
The Intrinsic Metabolic Inertness of the SF5 Group
A defining feature of the SF5 group is its extraordinary chemical robustness, which is attributed to the high strength of the sulfur-fluorine (S-F) bonds.[4][13] Under physiological conditions, the SF5 group is exceptionally stable and is not susceptible to hydrolysis or other common metabolic transformations.[6][7] This stands in contrast to other sulfur-fluorine motifs, such as sulfonyl fluorides (SO2F), which have demonstrated lower metabolic stability and are more prone to S-F bond cleavage.[14] While forced degradation under exceptionally harsh, non-physiological conditions might theoretically cleave the Ar-S bond, for all practical purposes in drug development, the SF5 moiety itself can be considered metabolically inert.[13]
Experimental Design: Assessing the Metabolic Stability of SF5-Aryl Halides
To empirically determine the metabolic stability of a novel SF5-containing aryl halide, the in vitro liver microsomal stability assay is the industry-standard method.[15][16] This assay provides a reliable measure of Phase I metabolic turnover and allows for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[8][16]
Principle of the Assay
The assay involves incubating the test compound with liver microsomes, which are subcellular fractions rich in CYP enzymes.[16] The reaction requires a cofactor, typically provided as an NADPH regenerating system, to fuel the catalytic cycle of the CYP enzymes.[15][17] By measuring the disappearance of the parent compound over time, one can quantify its metabolic rate.
Detailed Step-by-Step Protocol
This protocol is designed as a self-validating system by including essential controls.
1. Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer, pH 7.4.
-
Test Compound Stock: Prepare a 10 mM stock solution of the SF5-aryl halide in DMSO. Further dilute in buffer to an intermediate concentration.
-
Liver Microsomes: Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to a working concentration (e.g., 2 mg/mL) in cold phosphate buffer.[18]
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase according to the manufacturer's specifications.[15]
-
Termination Solution: Prepare ice-cold acetonitrile (ACN) containing a suitable internal standard (IS) for LC-MS/MS analysis. The IS should be a structurally similar, stable compound not found in the matrix.
2. Incubation Procedure:
-
In a 96-well plate, add the test compound and liver microsomes to the phosphate buffer.
-
Controls: Prepare parallel wells for each condition:
-
+NADPH: The primary test condition.
-
-NADPH: To assess for non-CYP-mediated degradation (e.g., chemical instability).[19]
-
t=0: To establish the initial concentration, where the termination solution is added immediately after the NADPH system.
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Start the reaction by adding the NADPH regenerating system to all wells (except the -NADPH controls).
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a fixed volume of the cold ACN/IS termination solution to the appropriate wells.[16]
3. Sample Processing:
-
Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 x g for 20 minutes) to pellet the precipitated microsomal proteins.[15]
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
Analytical Quantification: LC-MS/MS Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for this assay due to its unparalleled sensitivity, selectivity, and throughput.[20][21]
Method Development Principles
-
Chromatography: A reverse-phase C18 column is typically sufficient for separating the lipophilic SF5-aryl halide from matrix components. A gradient elution using water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to aid ionization, is standard.[22]
-
Mass Spectrometry: The instrument is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the protonated molecule, [M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole.[16] This highly specific transition minimizes interference and maximizes sensitivity.
Data Analysis and Interpretation
The goal of the data analysis is to determine the rate at which the test compound is metabolized.
-
Peak Area Ratio: For each time point, calculate the ratio of the analyte peak area to the internal standard peak area.
-
Percent Remaining: Normalize the peak area ratio at each time point to the t=0 sample, which represents 100%.
-
Rate of Depletion: Plot the natural logarithm (ln) of the percent remaining versus time. The slope of this line (k) represents the elimination rate constant.[16]
-
In Vitro Half-Life (t½): Calculated from the slope: t½ = 0.693 / -k
-
Intrinsic Clearance (CLint): This value relates the rate of metabolism to the protein concentration and is calculated as: CLint (µL/min/mg) = (0.693 / t½) * (1 / [Microsomal Protein Conc. in mg/mL]) [16]
Interpreting the Results
A long half-life (>60 min) and low intrinsic clearance value are indicative of high metabolic stability. The SF5-aryl halides are expected to show significantly greater stability compared to their non-SF5 analogs.
| Compound | t½ (min) | CLint (µL/min/mg) | Stability Class |
| Aryl-H | 8 | 86.6 | High Clearance |
| Aryl-Cl | 15 | 46.2 | Moderate Clearance |
| Aryl-CF3 | 45 | 15.4 | Low Clearance |
| Aryl-SF5 | >120 | <5.8 | Very Low Clearance |
Table 2: Example comparative data demonstrating the superior metabolic stability imparted by the SF5 group.
Troubleshooting Unexpected Results
Conclusion: The SF5-Aryl Halide Moiety as a Pillar of Metabolic Stability
The pentafluorosulfanyl group is more than just a novel bioisostere; it is a strategic tool for overcoming fundamental challenges in drug development. Its unique electronic and steric properties confer exceptional stability to aryl halides, effectively "metabolism-proofing" the core scaffold against degradation by cytochrome P450 enzymes. The protocols and analytical methods detailed in this guide provide a robust framework for validating this stability, enabling drug discovery teams to confidently select and advance candidates with superior pharmacokinetic profiles. As synthetic methodologies for introducing the SF5 group become more accessible, its role in designing the next generation of durable and efficacious therapeutics will only continue to expand.[23][24]
References
-
Rowan. The Pentafluorosulfanyl Group (SF5). [Link]
-
Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]
-
Welch, J. T., & Lim, D. S. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. ResearchGate. [Link]
-
Savoie, P. R. (2023). Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry. Figshare. [Link]
-
AxisPharm. Microsomal Stability Assay Protocol. [Link]
-
Jose, A., et al. (2022). Expanding the Repertoire of Low-Molecular-Weight Pentafluorosulfanyl-Substituted Scaffolds. Centre for Medicines Discovery. [Link]
-
Thieme Chemistry. (2025). Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates. [Link]
-
Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]
-
Ackley, D. C., Rockich, K. T., & Rock, T. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]
-
Wang, X., et al. (2025). Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6. ChemRxiv. [Link]
-
Domainex. Microsomal Clearance/Stability Assay. [Link]
-
Merck Millipore. Metabolic Stability Assays. [Link]
-
Unknown Author. (2020). Recent advancements in the synthesis of pentafluorosulfanyl (SF 5 )-containing heteroaromatic compounds. ResearchGate. [Link]
-
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]
-
Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]
-
Various Authors. (2021). In vitro metabolic stability assays for the selected compounds. ResearchGate. [Link]
-
Unknown Author. (2025). Synthesis of Aryl Propionamide Scaffold Containing a Pentafluorosulfanyl Moiety as SARMs. ResearchGate. [Link]
-
Lee, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. PMC. [Link]
-
Unknown Author. (2025). Reactions of Organic Pentafluorosulfanyl-Containing Compounds. ResearchGate. [Link]
-
Issa, F., et al. (2023). An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]
-
Perloff, E. S., et al. Validation of a Phase I and Phase II Metabolic Stability Assay in Subcellular Fractions. MeCour Temperature Control. [Link]
-
Unknown Author. (2025). Development and validation of a rapid and sensitive HPLC method for the quantification of 5-fluorocytosine and its metabolites. ResearchGate. [Link]
-
Eurofins. (2018). ANALYTICAL METHOD SUMMARIES. [Link]
-
RSC Publishing. Analytical Methods. [Link]
-
Jensen, S. B., et al. (2021). Biased cytochrome P450-mediated metabolism via small-molecule ligands binding P450 oxidoreductase. PMC. [Link]
-
NIOSH. (2012). Sampling and mass spectrometric analytical methods for five antineoplastic drugs in the healthcare environment. PMC. [Link]
-
Lee, H., et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides. MDPI. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2003). Directly observed reductive elimination of aryl halides from monomeric arylpalladium(II) halide complexes. PubMed. [Link]
-
Samer, C. F., et al. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. PMC. [Link]
-
Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. MDPI. [Link]
-
Institute of Molecular and Translational Medicine. Analysis types and quantification methods applied in UHPLC-MS metabolomics research. [Link]
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Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link]
-
Niwa, T., & Yamazaki, H. (2021). Deciphering Key Interactions of Ligands with CYP3A4-Template* system. PMC. [Link]
-
Unknown Author. (2025). Fast LC–MS/MS screening method for the evaluation of drugs, illicit drugs, and other compounds in biological matrices. ResearchGate. [Link]
-
Lynch, T., & Price, A. (2022). Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. Walsh Medical Media. [Link]
-
Montesano, C., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field. MDPI. [Link]
-
Spectroscopy Online. (2026). Development of an Ultrasensitive LC–MS-MS Method for Determination of 5-Fluorouracil in Mouse Plasma. [Link]
-
CHIMIA. (2021). Mechanistic Studies of the Oxidative Addition of Aryl Halides to Ni(0) Centers Bearing Phosphine Ligands. [Link]
-
University of Windsor. Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. [Link]
-
ResearchGate. (2021). Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5‐ Salt Accessible from SF6. [Link]
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Difference between SF5 and CF3 groups in drug design
Beyond the Trifluoromethyl: The Pentafluorosulfanyl (SF ) Group in Advanced Medicinal Chemistry
Structural & Electronic Architecture
The fundamental divergence between CF
Geometric Divergence
-
CF
(Tetrahedral): The carbon atom is hybridized, creating a tetrahedral geometry with symmetry. It effectively mimics an isopropyl group in terms of steric demand but with inverted electronics. -
SF
(Octahedral): The sulfur atom is hypervalent ( hybridization), forming a square pyramidal geometry relative to the attachment point ( symmetry). The five fluorine atoms create a dense, electron-rich shell that is sterically comparable to a tert-butyl group.[2]
Electronic Modulation
Both groups are strongly electron-withdrawing, but SF
-
Inductive Effect: SF
has a stronger inductive electron-withdrawing effect ( ) than CF . -
Resonance Effect: Unlike the nitro group (
), SF does not accept electrons via resonance, making it chemically stable against reduction conditions that would cleave other electron-withdrawing groups.
Visualization: Structural Logic
The following diagram illustrates the comparative logic between the two groups.
Figure 1: Structural and physicochemical divergence between CF3 and SF5 groups.
Physicochemical Impact on Drug-Like Properties
The decision to swap a CF
Data Comparison
The table below summarizes the quantitative differences. Note the significant jump in lipophilicity (
| Property | Trifluoromethyl (CF | Pentafluorosulfanyl (SF | Impact on Drug Design |
| Hammett Constant ( | 0.54 | 0.68 | SF |
| Hammett Constant ( | 0.43 | 0.61 | Stronger inductive effect at the meta position. |
| Lipophilicity ( | 1.09 | 1.51 | SF |
| Van der Waals Volume | ~42 ų | ~77 ų | SF |
| Chemical Stability | High | High (Resistant to hydrolysis) | Both resist metabolic degradation, but SF |
The "Polar Hydrophobicity" Paradox
SF
Synthetic Accessibility: The Dolbier Protocol
Historically, the lack of synthetic methods hindered SF
Protocol: Radical Addition of SF Cl to Alkenes
Objective: Introduction of the SF
Reagents:
-
Substrate: Terminal Alkene (e.g., 1-decene)
-
Reagent: SF
Cl (Pentafluorosulfanyl chloride) - Gas at RT (bp -10°C) -
Initiator: Et
B (Triethylborane) - Pyrophoric -
Solvent: Hexane or CH
Cl (anhydrous)
Mechanism:
The reaction proceeds via a free-radical chain mechanism. The ethyl radical abstracts chlorine from SF
Step-by-Step Methodology:
-
System Preparation (Trustworthiness Check):
-
Why: SF
Cl is a gas, and Et B is pyrophoric. A sealed system is non-negotiable. -
Use a dry round-bottom flask equipped with a dry-ice/acetone condenser (to reflux the SF
Cl) and a nitrogen inlet.
-
-
Reagent Loading:
-
Cool the flask to -78°C (dry ice/acetone bath).
-
Condense SF
Cl (1.1 - 1.2 equivalents) into the flask. -
Add the alkene substrate and solvent (Hexane) via syringe.
-
-
Initiation:
-
Critical Step: Add Et
B (0.1 eq, 1M in hexane) slowly via syringe. -
Causality: Et
B reacts with trace oxygen to generate ethyl radicals, initiating the cycle at low temperatures (unlike AIBN which requires heat).
-
-
Reaction Phase:
-
Allow the mixture to warm slowly to -30°C or 0°C depending on the substrate reactivity. Stir for 1-2 hours.
-
Monitoring: The disappearance of the alkene can be monitored by
F NMR (SF group shift changes).
-
-
Workup:
-
Quench by venting excess SF
Cl into a caustic scrubber (KOH solution). -
Wash the organic layer with NaHCO
and water. Dry over MgSO . -
Result: The product is the
-chloro-SF alkane.
-
-
Elimination (Optional):
-
To restore the double bond (creating a vinyl-SF
species), treat the intermediate with a base like KOH/EtOH.
-
Strategic Selection Framework
When should a medicinal chemist choose SF
Decision Matrix
The following diagram outlines the decision process for substituting CF
Figure 2: Decision matrix for substituting CF3 with SF5 in lead optimization.
Case Study Insight: p97 Inhibitors
A study on p97 ATPase inhibitors demonstrated that replacing a CF
Conversely, in applications requiring high blood-brain barrier (BBB) permeability, the increased lipophilicity of SF
References
-
The Pentafluorosulfanyl Group in Medicinal Chemistry Source: Welch, J. T., et al. (2015). Journal of Medicinal Chemistry. URL:[Link]
-
Efficient Synthesis of SF5-Containing Compounds Source: Dolbier, W. R., et al. (2011). Chemical Reviews. URL:[Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors Source: Alverez, R., et al. (2015). ACS Medicinal Chemistry Letters. URL:[Link]
-
Lipophilicity and Hydrophobicity of the SF5 Group Source: Hansch, C., & Leo, A. (1995). Exploring QSAR. URL:[Link]
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- 7. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Buchwald-Hartwig Amination of SF₅-Bromobenzenes
Introduction: The Strategic Importance of the Pentafluorosulfanyl (SF₅) Moiety in Modern Drug Discovery
The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl" group.[1] Its unique combination of properties, including high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity, makes it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] The introduction of the SF₅ group can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of molecules to their biological targets.[2]
The construction of aryl amines is a cornerstone of pharmaceutical synthesis, and the Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for forging C-N bonds.[4][5] This palladium-catalyzed cross-coupling reaction offers broad functional group tolerance and operates under relatively mild conditions, making it superior to classical methods like nucleophilic aromatic substitution.[4][6] However, the application of this powerful reaction to electronically demanding substrates, such as SF₅-substituted bromobenzenes, presents unique challenges that necessitate careful optimization of reaction parameters.
This guide provides a comprehensive overview of the key considerations and detailed protocols for the successful Buchwald-Hartwig amination of SF₅-bromobenzenes, tailored for researchers, scientists, and drug development professionals.
Mechanistic Considerations: The Impact of the Electron-Withdrawing SF₅ Group
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0) species.[7] The key steps are oxidative addition of the aryl halide to the Pd(0) catalyst, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[8]
The strongly electron-withdrawing nature of the pentafluorosulfanyl group significantly influences the electronics of the aryl bromide.[9] This has a dual effect on the catalytic cycle:
-
Facilitated Oxidative Addition: The electron-deficient nature of the C-Br bond in SF₅-bromobenzenes can facilitate the initial oxidative addition step, which is often the rate-determining step in the cycle.
-
Challenging Reductive Elimination: Conversely, the electron-withdrawing SF₅ group can make the final reductive elimination step more difficult. This step is favored by an electron-rich palladium center.
Therefore, the choice of ligand and base becomes critically important to balance these opposing electronic demands and prevent side reactions like hydrodehalogenation.[10]
The Catalytic Cycle: A Visual Representation
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Optimizing Reaction Conditions for SF₅-Bromobenzenes
The success of the Buchwald-Hartwig amination of SF₅-bromobenzenes hinges on the judicious selection of the catalyst system and reaction parameters. The following table summarizes key considerations for optimizing this transformation.
| Parameter | Recommended Choices for SF₅-Bromobenzenes | Rationale and Key Considerations |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂, or pre-formed catalysts (e.g., G3 or G4 palladacycles) | Pre-formed catalysts can offer higher activity and reproducibility by avoiding the need for in-situ reduction of Pd(II) to the active Pd(0) species.[11] |
| Ligand | Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos) | These ligands promote both oxidative addition and the challenging reductive elimination step.[12] Their steric bulk can also help suppress the formation of undesired diarylation products. |
| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | A strong base is required to deprotonate the amine.[13] The choice of base can be critical and may need to be screened. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ are preferred.[5] |
| Solvent | Anhydrous, aprotic solvents (e.g., Toluene, Dioxane, THF) | The choice of solvent can influence reaction rates and solubility of the base.[14][15] Toluene is a common and effective choice. |
| Temperature | 80-110 °C | Higher temperatures are often required to drive the reaction to completion, particularly the reductive elimination step.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation.[16] |
Detailed Experimental Protocol: A General Procedure
This protocol provides a starting point for the Buchwald-Hartwig amination of a generic SF₅-bromobenzene with a primary or secondary amine. Optimization may be required for specific substrates.
Reagent Preparation and Handling
-
Solvents: Ensure all solvents are anhydrous. Toluene can be dried by passing it through a column of activated alumina.
-
Amines: Liquid amines should be distilled prior to use. Solid amines should be dried under vacuum. Aniline and its derivatives are often purified by distillation.[17][18]
-
Reagents: All solid reagents should be weighed in a glovebox or under a stream of inert gas.
Experimental Workflow
Caption: A typical experimental workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add the SF₅-bromobenzene (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOt-Bu, 1.4 equiv), the phosphine ligand (e.g., SPhos, 2-5 mol%), and the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2.5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the SF₅-bromobenzene).
-
Reaction: Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Inappropriate base or ligand | - Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is oven-dried and solvents are anhydrous.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and ligands (e.g., XPhos, RuPhos). |
| Hydrodehalogenation | - β-hydride elimination from the palladium-amido intermediate, a common side reaction.[10] | - Use a bulkier ligand to sterically disfavor β-hydride elimination.- Lower the reaction temperature.- Consider a different base. |
| Formation of Diaryl Amine | - The product amine is more reactive than the starting amine. | - Use a slight excess of the starting amine.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Incomplete Reaction | - Catalyst deactivation. | - Increase the catalyst and/or ligand loading.- Ensure the reaction is performed under a strictly inert atmosphere. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the synthesis of valuable SF₅-containing aryl amines. While the strong electron-withdrawing nature of the pentafluorosulfanyl group introduces specific challenges, a rational approach to reaction optimization, focusing on the selection of bulky, electron-rich phosphine ligands and appropriate bases, can lead to high-yielding and successful transformations. The protocols and guidelines presented here provide a solid foundation for researchers to explore the synthesis of novel SF₅-functionalized molecules for applications in drug discovery and beyond.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]
-
The Pentafluorosulfanyl Group (SF5) - Rowan. Available at: [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC - NIH. Available at: [Link]
-
Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - RSC Publishing. Available at: [Link]
-
Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at: [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
-
Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - ResearchGate. Available at: [Link]
-
Reactions of Organic Pentafluorosulfanyl-Containing Compounds - ResearchGate. Available at: [Link]
-
Recent advances in the synthesis of SF5-containing molecules - American Chemical Society. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. Available at: [Link]
-
Photocatalytic Diverse Synthesis of Transformable SF5-Scaffolds Utilizing SF6 - ChemRxiv. Available at: [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - PMC. Available at: [Link]
-
The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Available at: [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Synthesis and Properties of Pentafluorosulfanyl Group (SF 5 )-Containing Meta-Diamide Insecticides - MDPI. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand - eScholarship. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]
-
Hierarchical phosphorus-enriched organic polymer supports for immobilized palladium catalysts: enabling green and efficient Buchwald–Hartwig amination - RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. Available at: [Link]
-
[PDF] Solvent effects in palladium catalysed cross-coupling reactions - Semantic Scholar. Available at: [Link]
-
Purification of Aniline - Chempedia - LookChem. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]
-
Purify and dry aniline? : r/chemistry - Reddit. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available at: [Link]
-
Activation and Catalytic Degradation of SF6 and PhSF5 at a Bismuth Center | Journal of the American Chemical Society. Available at: [Link]
-
(PDF) Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite - ResearchGate. Available at: [Link]
- CN111056954A - Aniline purification method - Google Patents.
Sources
- 1. Recent advances in the synthesis of SF5-containing molecules - American Chemical Society [acs.digitellinc.com]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. Understanding the pentafluorosulfanyl group and property-driven design of SF5-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. youtube.com [youtube.com]
- 13. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 18. reddit.com [reddit.com]
Application Note: Lithiation Strategies for 2-Fluoro-5-(pentafluorosulfur)bromobenzene
Executive Summary
The functionalization of 2-Fluoro-5-(pentafluorosulfur)bromobenzene represents a high-value transformation in modern drug discovery. The pentafluorosulfanyl (
However, this substrate presents a specific "reactivity cliff." While the bromine atom allows for facile Lithium-Halogen Exchange , the resulting aryl lithium species contains a fluorine atom ortho to the lithium center. This structural motif is a precursor to benzyne formation via Li-F elimination.
Core Recommendation:
-
For Small Scale/Discovery: Use
-Butyllithium ( -BuLi) at -78°C . The exchange is rapid (<15 min), minimizing the residence time of the unstable intermediate. -
For Scale-Up/Process Safety: Use Turbo Grignard (
-PrMgCl·LiCl) . The resulting arylmagnesium species is significantly more stable toward fluoride elimination than its lithium counterpart, allowing for processing at higher temperatures (-20°C to 0°C) without benzyne decomposition.
Structural & Mechanistic Analysis
Substrate Electronics
The substrate features three key functionalities governing its reactivity:
-
C1-Bromine: The primary handle for metalation via halogen-metal exchange.
-
C2-Fluorine: Provides strong inductive withdrawal, activating the C1-Br bond for exchange but destabilizing the resulting metallated species via the "negative hyperconjugation" effect (repulsion between the C-Metal bond and F lone pairs).
-
C5-
Group: A powerful electron-withdrawing group ( , exceeding ). It acidifies the ring protons, making Directed ortho Metalation (DoM) a competing pathway if exchange is slow.
The "Benzyne Trap"
The critical failure mode in this reaction is temperature control. Upon lithiation at C1, the molecule possesses a leaving group (Fluorine) at the ortho position (C2).
-
T < -70°C: The aryl lithium species is kinetically stable.[2]
-
T > -50°C: Spontaneous elimination of LiF occurs, generating 3-(pentafluorosulfanyl)benzyne . This highly reactive intermediate will rapidly dimerize or react non-selectively with solvent/nucleophiles, leading to "tarry" intractable mixtures.
Caption: Mechanistic bifurcation showing the stability window of the lithiated intermediate versus the decomposition pathway to benzyne.
Reagent Selection Guide
| Feature | Turbo Grignard ( | ||
| Primary Mechanism | Li-Hal Exchange | Li-Hal Exchange (Irreversible) | Mg-Hal Exchange |
| Reaction Temp | -78°C (Strict) | -78°C (Strict) | -20°C to 0°C |
| Reaction Time | Fast (10–30 min) | Very Fast (<5 min) | Slow (1–4 hours) |
| Intermediate Stability | Low (Risk of LiF elim) | Low (Risk of LiF elim) | High (Mg-F interaction is stable) |
| Atom Economy | Moderate | Low (Requires 2 equiv) | High |
| Recommendation | Standard for R&D | Use if | Preferred for Scale-up |
Detailed Protocols
Protocol A: Low-Temperature Lithiation (Standard R&D)
Best for rapid library synthesis on <1g scale.
Reagents:
-
Substrate: 1-Bromo-2-fluoro-5-(pentafluorosulfur)benzene (1.0 equiv)
-
Reagent:
-BuLi (1.05 equiv, 1.6 M in hexanes) or -BuLi (2.05 equiv, 1.7 M in pentane) -
Solvent: Anhydrous THF (0.1 M concentration)
-
Electrophile: e.g., DMF,
, or aldehydes (1.2 equiv)
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet. Cool under positive inert gas pressure.
-
Solvation: Add the substrate and anhydrous THF via syringe.
-
Cryo-cooling: Submerge the flask in a dry ice/acetone bath (-78°C) . Allow the internal temperature to equilibrate for 15 minutes. Critical: Do not use an ice/salt bath; it is not cold enough.
-
Exchange: Add the organolithium reagent dropwise over 5–10 minutes via the side of the flask to precool the solution.
-
Observation: A color change (often yellow or light orange) indicates the formation of the aryl lithium species.
-
-
Incubation: Stir at -78°C for 20 minutes . Do not exceed 45 minutes to avoid scrambling or decomposition.
-
Trapping: Add the electrophile (neat or dissolved in minimal THF) dropwise.
-
Warming: Remove the cooling bath and allow the reaction to warm to room temperature only after the electrophile has been added and stirred for 10 minutes at -78°C.
-
Quench: Quench with saturated aqueous
.
Protocol B: Turbo Grignard Exchange (Robust/Scale-Up)
Best for reactions requiring higher temperatures or when benzyne formation is observed with Li reagents.
Reagents:
-
Substrate: 1.0 equiv
-
Reagent:
-PrMgCl·LiCl (1.1 equiv, ~1.3 M in THF) -
Solvent: Anhydrous THF
Step-by-Step:
-
Setup: Dry glassware under Argon.
-
Solvation: Dissolve substrate in THF at Room Temperature (RT).
-
Cooling: Cool the solution to -20°C (ice/salt or chiller).
-
Exchange: Add
-PrMgCl·LiCl dropwise. -
Activation: Stir at -20°C for 1 hour. Monitor conversion by GC-MS (using a mini-quench of an aliquot with MeOH). If conversion is low (<50%), warm to 0°C.
-
Note: The Mg-C bond is less polarized than Li-C, significantly reducing the propensity for fluoride elimination.
-
-
Trapping: Add electrophile at -20°C to 0°C.
-
Workup: Standard aqueous extraction.
Experimental Workflow Visualization
Caption: Operational workflow comparing the cryogenic Lithium route vs. the milder Turbo Grignard route.
Safety & Troubleshooting
Hazard: Benzyne Formation
If the reaction mixture turns dark brown/black rapidly before electrophile addition, you have likely formed the benzyne species which has polymerized.
-
Root Cause: Temperature was too high (>-60°C) or reaction time was too long.
-
Solution: Ensure internal probe monitoring of temperature. Switch to Protocol B (Turbo Grignard).
Hazard: Degradation
While the
Analytical Monitoring
-
GC-MS: The most reliable method.
-
Quench: Take 50 µL reaction mixture -> into 200 µL sat.
-> extract with EtOAc.[3] -
Interpretation: Look for the des-bromo product (proton trapped). If you see the starting material, exchange is incomplete. If you see complex high-MW peaks, benzyne decomposition occurred.
-
References
-
Beier, P., et al. (2011). "Nucleophilic aromatic substitution of the nitro group of para- and meta-nitro-(pentafluorosulfanyl)benzene." Organic Letters, 13(6).
-
Savoie, P. R., & Welch, J. T. (2015).[4] "Preparation and utility of organic pentafluorosulfanyl-containing compounds." Chemical Reviews, 115(2), 1130-1190.
-
Knochel, P., et al. (2011). "Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents." Angewandte Chemie International Edition, 50(42), 9794-9824. (Foundational text for Turbo Grignard usage in fluorinated systems).
-
BenchChem Application Note. "Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene." (General protocols for ortho-substituted aryl bromides).
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
Using 2-Fluoro-5-(pentafluorosulfur)bromobenzene as a building block in agrochemicals
Application Note: 2-Fluoro-5-(pentafluorosulfur)bromobenzene in Agrochemical Synthesis
Executive Summary
In the pursuit of novel active ingredients (AIs) with enhanced metabolic stability and membrane permeability, the pentafluorosulfanyl (
This guide details the application of 2-Fluoro-5-(pentafluorosulfur)bromobenzene (hereafter Compound A ) as a dual-functional building block. Its unique substitution pattern—featuring a bromine atom for cross-coupling and a fluorine atom activated for nucleophilic aromatic substitution (
Chemical Profile & Strategic Value
Compound A is defined by three critical structural features that dictate its synthetic utility:
| Feature | Chemical Basis | Synthetic Implication |
| 1-Bromo Handle | Aryl Bromide | Ready for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[2] |
| 2-Fluoro Handle | Activated Fluoride | Highly susceptible to |
| 5- | "Super- | Provides strong electron-withdrawing ( |
Reactivity Map
The molecule presents two orthogonal reaction sites. The order of operations is critical:
-
Path A (
First): Exploits the maximum electrophilicity of the C-F bond, activated by both the and Br groups. -
Path B (Coupling First): Preserves the C-F bond for later functionalization, though the C-F bond becomes less reactive after the electron-withdrawing Br is replaced by an electron-rich aryl or alkyl group.
Figure 1: Orthogonal reactivity map of Compound A. The
Application Protocols
Protocol A: Nucleophilic Aromatic Substitution ( )
Targeting the C-F bond to introduce amines or ethers.
Context: This reaction is most efficient before cross-coupling. The presence of the ortho-bromine and para-
Materials:
-
Substrate: Compound A (1.0 equiv)[3]
-
Nucleophile: Pyrazole amine, primary amine, or phenol (1.1 equiv)
-
Base:
(2.0 equiv) or NaH (1.2 equiv for weak nucleophiles) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial with Compound A (1.0 mmol) and anhydrous MeCN (5 mL).
-
Nucleophile Addition: Add the amine/phenol (1.1 mmol) and
(2.0 mmol). Note: For less reactive nucleophiles like phenols, pre-form the phenoxide using NaH in DMF at 0°C before adding Compound A. -
Reaction: Heat the mixture to 60–80°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.[2] The disappearance of the starting material and the appearance of the product (retention of Br isotope pattern) confirms success.
-
Workup: Cool to RT. Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate. -
Validation:
NMR is diagnostic. The signal for the aromatic F (typically ~ -110 to -130 ppm) will disappear, while the doublet (around +60 to +85 ppm) remains.
Key Insight: The
Protocol B: Suzuki-Miyaura Cross-Coupling
Targeting the C-Br bond to build biaryl scaffolds.[2]
Context: This protocol installs the second aromatic ring, a common requirement for agrochemical active ingredients (e.g., SDHI fungicides).
Materials:
-
Substrate: Compound A (or the product from Protocol A) (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)
-
Catalyst:
(3–5 mol%) -
Base:
(3.0 equiv) or (3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1 ratio)[2]
Step-by-Step Methodology:
-
Degassing: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and base. Evacuate and backfill with Argon (
). -
Solvent Addition: Add the degassed Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst under a positive stream of Argon.
-
Reaction: Heat to 90°C (oil bath) or 100°C (microwave) for 2–16 hours.
-
Monitoring: Monitor for the loss of the bromide. If the substrate was the product of Protocol A, ensure the newly installed nucleophile remains intact.
-
Workup: Filter through a pad of Celite to remove Pd black. Dilute with water and extract with EtOAc.[1]
-
Purification: Silica gel chromatography.
Self-Validating Check: The product should show the loss of the Br atom (mass spec) and the appearance of the new aryl protons in
Strategic Workflow: The Meta-Diamide Route
A primary application of this building block is in the synthesis of meta-diamide insecticides (analogous to Broflanilide), which target GABA-gated chloride channels.
Hypothetical Synthesis Case Study:
-
Goal: Synthesize a 3-benzamido-N-(2-substituted-4-pentafluorosulfur-phenyl)benzamide derivative.
-
Starting Material: 2-Fluoro-5-(pentafluorosulfur)bromobenzene.[2]
Figure 2: Strategic workflow for converting Compound A into a bioactive meta-diamide scaffold.
Why this route?
-
Early
: Converting the F to an amine (aniline) creates the necessary nitrogen handle for the amide linkage. -
Late-Stage Coupling: The Br is preserved to allow for diversity scanning (coupling different aryl groups) at the final stage of lead optimization.
Safety & Handling
-
Fluoride Release: While the C-F bond is stable in the bottle,
reactions release fluoride ions ( ). Ensure glass reaction vessels are high-quality (borosilicate) or use PTFE liners if etching is a concern (rare at this scale).[2] -
Stability: The
group is generally thermally stable up to >200°C and resistant to strong acids/bases. However, avoid reducing conditions (e.g., ) that might degrade the S-F bonds under extreme forcing. -
Waste: Dispose of fluorinated waste in dedicated halogenated organic waste streams.
References
-
Sante, M. et al. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536. Link
-
Colby, D. A. et al. (2011). Pentafluorosulfanyl (SF5) as a Superior Bioisostere for Trifluoromethyl (CF3) in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
BenchChem Protocols. (2025). Application Notes for Nucleophilic Aromatic Substitution of Activated Fluorobenzenes. Link
-
TCI Chemicals. (2024). Suzuki-Miyaura Cross Coupling Reaction: Technical Guide. Link
Sources
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alchempharmtech.com [alchempharmtech.com]
- 3. Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid: Practical Synthesis of Racemic and Enantiomerically Defined 3-Fluoro-5-aminolevulinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility issues with 2-Fluoro-5-(pentafluorosulfur)bromobenzene in polar solvents
This guide serves as a specialized technical support interface for researchers working with 2-Fluoro-5-(pentafluorosulfur)bromobenzene (and structurally related SF₅-arenes). It addresses the unique physicochemical challenges imposed by the pentafluorosulfanyl (SF₅) group, often termed the "super-trifluoromethyl" motif.
Subject: 2-Fluoro-5-(pentafluorosulfur)bromobenzene Ticket Priority: High (Solubility/Precipitation Issues) Assigned Specialist: Senior Application Scientist, Process Chemistry
Executive Technical Summary
The pentafluorosulfanyl (SF₅) group is a distinct fluorinated moiety that fundamentally alters the solubility profile of the benzene ring. Unlike the planar trifluoromethyl (CF₃) group, the SF₅ group is octahedral , bulky (sterically similar to a tert-butyl group), and exhibits a unique duality: it is highly electronegative yet significantly lipophilic .[1]
The Core Problem: Users frequently encounter "oiling out" or immediate precipitation when introducing this compound into polar protic solvents (Water, Methanol) or even standard polar aprotic solvents (DMSO, DMF) under certain conditions. This is driven by the hydrophobic effect of the SF₅ shell, which disrupts the hydrogen-bonding network of aqueous/polar media.
Physicochemical Profile (Estimated)
| Property | Value / Characteristic | Impact on Experiment |
| LogP (Lipophilicity) | ~4.2 – 4.8 (High) | Extreme partitioning into organic layers; sticks to plasticware. |
| Geometry | Octahedral (Bulky) | Hinders solvation shells; creates "greasy" aggregates. |
| Electronic State | Strong Electron Withdrawing (σI > CF₃) | Deactivates the ring; increases acidity of neighboring protons. |
| Preferred Solvents | DCM, THF, EtOAc, MTBE | Ideal for stock preparation. |
| Problematic Solvents | Water, MeOH, EtOH, cold DMSO | High risk of precipitation. |
Troubleshooting Hub (Q&A)
Case 1: "My compound crashes out immediately when I add the DMSO stock to my aqueous reaction buffer."
Diagnosis: This is the classic "Hydrophobic Shock" phenomenon. The high lipophilicity of the SF₅ group drives the molecule to aggregate instantly when the solvent polarity index shifts even slightly towards water.
The Fix: The "Intermediary Solvent" Protocol Direct addition of DMSO stock to water is forbidden for SF₅ compounds >10 mM.
-
Create a "Bridging" Solution: Dilute your DMSO stock 1:10 into PEG-400 or Propylene Glycol . These co-solvents possess amphiphilic properties that stabilize the SF₅ group while being miscible with water.
-
Slow Addition: Add the aqueous buffer to the organic mixture dropwise with vigorous vortexing, not the other way around. This prevents local regions of high water concentration that trigger nucleation.
-
Surfactant Assist: For biological assays, include 0.05% Tween-80 or Pluronic F-127 in the aqueous buffer before mixing. The surfactant creates micelles that sequester the lipophilic SF₅ tail.
Case 2: "I cannot get the solid to dissolve in DMSO to make a 100 mM stock."
Diagnosis: While DMSO is polar aprotic, the crystal lattice energy of SF₅-arenes can be surprisingly high due to strong intermolecular dipole-dipole interactions (the SF₅ group has a significant dipole).
The Fix: Kinetic Solubilization
-
Sonication is Mandatory: Vortexing is insufficient. Sonicate at 40°C for 10–15 minutes. The heat overcomes the lattice energy, and the ultrasound breaks up waxy aggregates.
-
The "Co-Solvent Spike": Add 5-10% THF (Tetrahydrofuran) to your DMSO. The lower polarity of THF wets the hydrophobic surface of the crystals, initiating dissolution.
-
Note: Ensure your downstream application tolerates trace THF.
-
Case 3: "During Suzuki coupling (Dioxane/Water), the reaction turns into a gummy oil."
Diagnosis: "Oiling out." The reaction temperature (usually 80-100°C) melts the compound, but it refuses to dissolve in the aqueous-organic mixture, forming a biphasic system where the catalyst remains in the bulk solvent while the substrate is isolated in the oil droplet.
The Fix: Switch the Solvent System Abandon Dioxane/Water.
-
Recommended System: Toluene/Water (4:1) or THF/Water (10:1) .
-
Why? The SF₅ compound is highly soluble in Toluene. By keeping the substrate in the organic phase, you rely on the phase-transfer of the boronic acid or base, which is kinetically superior to forcing the SF₅ compound into a polar phase.
-
Catalyst Choice: Use a lipophilic catalyst system (e.g., Pd(dppf)Cl₂ · DCM) that can penetrate the organic phase.
Advanced Workflow: The "Step-Wise" Solubilization Protocol
This protocol is designed for preparing samples for biological screening or analytical standards where homogeneity is critical.
Objective: Prepare a stable 10 mM working solution in 5% DMSO/Buffer.
-
Weighing: Weigh the compound into a glass vial (avoid polypropylene; SF₅ compounds can adsorb to plastics).
-
Primary Solubilization (The "Seed"): Dissolve the solid in 100% Acetone or DCM first to a very high concentration (e.g., 500 mM).
-
Reasoning: These solvents have low surface tension and instantly wet the hydrophobic crystal.
-
-
Solvent Exchange: Add the required volume of DMSO to the vial.
-
Evaporation: Use a gentle stream of nitrogen to evaporate the volatile Acetone/DCM, leaving the compound fully dissolved in DMSO.
-
Result: This avoids the "kinetic trap" of undissolved micro-crystals that often happens when adding DMSO directly to the dry powder.
-
-
Final Dilution: Add this DMSO concentrate to your buffer (containing 0.05% Tween-20) with rapid mixing.
Visual Logic: Solubility Decision Tree
Caption: Decision matrix for solvent selection and troubleshooting precipitation events for SF₅-containing arenes.
References
-
Savoie, P. R., & Welch, J. T. (2015). Reactions of Organic Pentafluorosulfanyl-containing Compounds. Current Organic Chemistry. Link
-
Altneuss, L. M., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. Journal of Medicinal Chemistry. Link
-
Pentafluorosulfanyl Group Properties. (2024).[1] Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. Comptes Rendus Chimie. Link
-
Sigma-Aldrich Technical Data. (n.d.). Bromopentafluorobenzene Safety & Properties. Link
Sources
Handling moisture sensitivity in SF5-phenyl Grignard formation
Executive Summary: The Challenge
The pentafluorosulfanyl (
The Central Paradox: The electron-deficient nature of the ring facilitates oxidative addition but simultaneously accelerates Wurtz homocoupling (dimerization) and increases the sensitivity of the initiation step to surface passivation. Moisture does not just "kill" the reagent; in
This guide prioritizes the Magnesium-Halogen Exchange (Turbo Grignard) method over direct insertion, as it is the only self-validating protocol for high-value
Decision Matrix: Selecting the Synthesis Route
Before troubleshooting, ensure you are using the correct methodology. Direct insertion is often prone to failure for
Figure 1: Decision matrix for synthesizing SF5-phenyl magnesium species. The Turbo Grignard route is preferred to suppress homocoupling driven by the electron-deficient ring.
Critical Protocol: The "Zero-Water" Standard
Moisture sensitivity in
Reagent Specifications
| Component | Specification | Rationale |
| Solvent | THF (Anhydrous, <50 ppm | Ether is often too volatile for controlled exchange; THF stabilizes the Turbo complex. |
| Reagent | LiCl breaks polymeric aggregates, increasing solubility and exchange rate [1]. | |
| Atmosphere | Argon (5.0 Grade) | Heavier than air; blankets the reaction more effectively than |
| Glassware | Oven-dried (120°C, >4h) + Flame-dried | Removes physisorbed water monolayers critical for initiation. |
Troubleshooting Guide (Q&A)
Phase 1: Initiation & Formation
Q1: I am using Mg turnings and the reaction won't start, even with iodine. Why?
A:
-
Diagnosis: If the solution is clear/yellowish but no exotherm occurs after 15 mins.
-
The Fix: Do not heat further. Switch to Magnesium-Halogen Exchange .
-
Protocol: Dissolve
in THF at -20°C. Add (1.1 equiv) dropwise. Conversion should be complete in 30-60 mins at 0°C [2].
-
Q2: Why did my reaction turn dark black/brown and yield only 40% product? A: You likely experienced Wurtz Homocoupling , forming the bis-SF5-biphenyl dimer.
-
Mechanism: The electron-withdrawing
group makes the Carbon-Magnesium bond less nucleophilic but the Carbon-Bromine bond more susceptible to radical attack. High temperatures (reflux) favor the attack of the formed Grignard onto the unreacted bromide. -
Solution: Lower the temperature. Direct insertion should be done at 0°C to RT, never reflux. Exchange (Turbo) is best done at -15°C to 0°C [3].
Phase 2: Moisture & Stability
Q3: How can I distinguish between "failed initiation" and "quenched by moisture"? A: Perform a GC-MS aliquot test .
-
Take a 0.1 mL aliquot of the reaction mixture.
-
Quench with
(Deuterium Oxide). -
Analyze via GC-MS or NMR.
-
Result A (Deuterated
): The Grignard formed successfully. -
Result B (Protonated
): The system was wet before the quench. -
Result C (Starting Material
): Initiation failed completely.
-
Q4: Can I store the SF5-phenyl Grignard? A: Not recommended. Unlike alkyl Grignards, electron-deficient aryl Grignards are prone to slow degradation via ether cleavage or Schlenk equilibrium shifts.
-
Guideline: Use immediately (within 2-4 hours) at 0°C. If storage is unavoidable, keep at -20°C under positive Argon pressure.
Visualizing the Failure Mode: Moisture Intrusion
Understanding where moisture enters helps prevent "phantom" failures.
Figure 2: Moisture intrusion vectors. Note that physisorbed water on glass is the most common cause of initiation failure in SF5 Grignard chemistry.
Recommended Protocol: Turbo Grignard Exchange
Based on Knochel et al. and industrial fluorochemistry standards.
-
Preparation: Flame-dry a Schlenk flask under vacuum (3 cycles). Flush with Argon.
-
Loading: Add 4-(pentafluorosulfanyl)phenyl bromide (1.0 equiv) and anhydrous THF (0.5 M concentration).
-
Cooling: Cool the solution to -20°C (Ice/NaCl bath).
-
Exchange: Dropwise addition of
(1.3 M in THF, 1.1 equiv).-
Note: Control exotherm.[1] Rate should be slow enough to maintain T < -10°C.
-
-
Incubation: Stir at 0°C for 30–60 minutes.
-
Validation: Check conversion via GC-MS (iodine quench or
quench). -
Usage: React with electrophile at -20°C to 0°C.
References
-
Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.
-
Savoie, P. R., & Welch, J. T. (2015).[2] Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chemical Reviews, 115(2), 1130–1190.
-
Wang, C., Yu, Y. B., Fan, S., & Zhang, X. (2013). Pd-Catalyzed Direct Arylation of Nitro(pentafluorosulfanyl)benzenes with Aryl Bromides. Organic Letters, 15(18), 4604–4607.
Sources
Technical Support Center: Optimizing Suzuki Coupling of SF5-Bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for optimizing the Suzuki-Miyaura cross-coupling of pentafluorosulfanyl (SF5)-substituted aryl bromides. As the SF5 group is a potent electron-withdrawing substituent, its presence significantly influences reaction kinetics and outcomes. This resource addresses common challenges and offers practical, field-proven solutions to enhance reaction efficiency and yield.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the Suzuki coupling of SF5-bromides, offering potential causes and actionable solutions.
Issue 1: Slow or Incomplete Reaction
Potential Causes:
-
Insufficient Catalyst Activity: The electron-withdrawing nature of the SF5 group can deactivate the aryl bromide, making the oxidative addition step of the catalytic cycle more challenging.[1][2]
-
Inappropriate Ligand Choice: The ligand plays a crucial role in modulating the electronic properties and steric environment of the palladium catalyst.[3][4] An unsuitable ligand may not effectively promote the oxidative addition or subsequent steps.
-
Suboptimal Base Selection: The base is critical for the transmetalation step, and its strength and solubility can significantly impact the reaction rate.[1][5][6]
-
Poor Solvent Choice: The solvent influences the solubility of reactants and the catalyst, and can also affect the reactivity of the base.[6][7]
-
Low Reaction Temperature: Like many chemical reactions, Suzuki couplings are temperature-dependent. Insufficient thermal energy can lead to slow reaction rates.[5][8]
Solutions:
-
Catalyst and Ligand Screening:
-
Base Optimization:
-
Solvent System Evaluation:
-
Temperature Adjustment:
Issue 2: Low Yield of the Desired Product
Potential Causes:
-
Dehalogenation of the SF5-Bromide: This is a common side reaction where the bromine atom is replaced by a hydrogen atom, leading to a reduced arene.[2][10] High temperatures and certain bases can exacerbate this issue.[10]
-
Homocoupling of the Boronic Acid: The boronic acid can couple with itself to form a biaryl byproduct, particularly in the presence of oxygen or Pd(II) species.[2]
-
Protodeborylation of the Boronic Acid: The boronic acid can be cleaved by acidic protons in the reaction mixture, reducing the amount of nucleophile available for cross-coupling.[12]
-
Catalyst Decomposition: The palladium catalyst can precipitate as palladium black, leading to a loss of catalytic activity.[2][13]
Solutions:
-
Minimizing Dehalogenation:
-
Use a weaker base, such as K₂CO₃ or KF, as stronger bases can sometimes promote dehalogenation.[10][12]
-
Optimize the reaction temperature; running the reaction at the lowest effective temperature can minimize this side reaction.[10]
-
Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged reaction times.[10]
-
-
Preventing Homocoupling:
-
Addressing Protodeborylation:
-
Maintaining Catalyst Stability:
-
The choice of ligand is critical for stabilizing the palladium catalyst. Bulky, electron-donating ligands can help prevent catalyst decomposition.[3]
-
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of SF5-bromides challenging?
The pentafluorosulfanyl (SF5) group is strongly electron-withdrawing. This property deactivates the aryl bromide towards oxidative addition, the first and often rate-limiting step in the Suzuki catalytic cycle.[1] Consequently, more forcing reaction conditions or highly active catalyst systems are often required compared to couplings with electron-rich or neutral aryl bromides.
Q2: What is the general catalytic cycle for the Suzuki coupling?
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the SF5-aryl bromide to form a Pd(II) species.[1][2]
-
Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center, typically facilitated by a base.[1][2]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[1][2]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Q3: How do I choose the right palladium catalyst and ligand?
For electron-deficient SF5-bromides, highly active catalyst systems are recommended.
-
Palladium Source: Pre-formed Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be effective.[2] Alternatively, Pd(II) pre-catalysts such as Pd(OAc)₂ or PdCl₂(dppf) are often used in combination with a phosphine ligand.[14]
-
Ligands: Bulky and electron-donating phosphine ligands are generally preferred as they promote the oxidative addition step and stabilize the active catalyst.[1][3] Examples include:
Q4: What is the role of the base and how do I select one?
The base is crucial for activating the boronic acid in the transmetalation step.[1] The choice of base can significantly influence the reaction rate and outcome.
-
Common Bases: K₂CO₃, K₃PO₄, Cs₂CO₃, and Na₂CO₃ are frequently used inorganic bases.[2][5][17]
-
Solubility: The solubility of the base is important. Using a mixed solvent system like dioxane/water or THF/water can help dissolve inorganic bases.[5][6][11]
-
Strength: The required base strength can vary. While stronger bases might accelerate the reaction, they can also promote side reactions like dehalogenation.[10] It is often best to start with a moderately strong base like K₂CO₃ or K₃PO₄.
Q5: How can I monitor the progress of my reaction?
Regularly monitoring the reaction is key to determining the optimal reaction time and avoiding the formation of byproducts from prolonged heating.
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of the starting material and the formation of the product.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques provide more quantitative information about the conversion of starting materials and the formation of products and byproducts.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of a crude sample can be used to determine the ratio of starting material to product.[10]
Experimental Protocols
General Protocol for Optimizing Suzuki Coupling of an SF5-Aryl Bromide
This protocol provides a starting point for optimization. The specific conditions will need to be tailored for each substrate combination.
Materials:
-
SF5-Aryl Bromide (1.0 mmol)
-
Arylboronic Acid (1.2 mmol)
-
Palladium Pre-catalyst (e.g., XPhos Pd G2, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, 10 mL)
Procedure:
-
To a dry reaction vessel, add the SF5-aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent, followed by the palladium pre-catalyst.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS at regular intervals (e.g., every 1-2 hours).
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Suzuki coupling reactions.
Data Presentation
Table 1: Recommended Starting Conditions for Parameter Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | XPhos Pd G2 |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Dioxane/H₂O (4:1) | Toluene | DMF |
| Temperature | 80 °C | 100 °C | 110 °C |
Note: This table provides a set of starting points for a Design of Experiments (DoE) approach to efficiently optimize the reaction conditions.[8][18]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Retrieved from [Link]
-
Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved from [Link]
-
ResearchGate. (n.d.). The effects of base and solvent on the cross-coupling of bromobenzene and phenylboronic acid. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ACS Publications. (2018, May 23). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics. Retrieved from [Link]
-
PubMed. (n.d.). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering. Retrieved from [Link]
-
PMC. (2016, December 9). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Retrieved from [Link]
-
PMC. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
-
RSC Publishing. (n.d.). Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Biphasic Suzuki coupling reactions of aryl or benzyl bromides employing cobalt-containing phosphine ligand coordinated palladium complex. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Suzuki Coupling Reactions of Heteroarylboronic Acids with Aryl Halides and Arylboronic Acids with Heteroaryl Bromides Using a Tetraphosphine/Palladium Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. Development of the Suzuki-Miyaura Cross-Coupling Reaction: Use of Air-Stable Potassium Alkynyltrifluoroborates in Aryl Alkynylations [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies for Palladium Removal from SF5-Containing Drug Candidates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the efficient removal of palladium residues from active pharmaceutical ingredients (APIs) containing the pentafluorosulfanyl (SF5) group. The unique physicochemical properties of the SF5 group necessitate tailored purification strategies to meet stringent regulatory requirements.[1][2]
Introduction: The SF5 Group and Palladium Contamination Challenge
The pentafluorosulfanyl (SF5) group has emerged as a valuable functional group in medicinal chemistry, often considered a "super-trifluoromethyl" group due to its potent electron-withdrawing nature, high lipophilicity, and metabolic stability.[3][4] These properties can enhance a drug candidate's membrane permeability and overall pharmacokinetic profile.[3]
Palladium-catalyzed cross-coupling reactions are frequently employed in the synthesis of complex molecules, including those containing the SF5 moiety.[1][5][6] However, this leaves a critical challenge: the removal of residual palladium to levels compliant with the International Council for Harmonisation (ICH) guidelines, which for oral medications is typically below 10 ppm.[2][7] The strong electron-withdrawing nature and lipophilicity of the SF5 group can influence the interaction of the drug candidate with palladium species, potentially making removal more complex than for other classes of compounds.[3]
This guide will walk you through common issues and solutions for palladium removal in the context of SF5-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from my SF5-containing API more challenging than from other compounds?
A1: The difficulty can arise from several factors related to the SF5 group's properties:
-
Enhanced Lipophilicity: The SF5 group significantly increases the lipophilicity of a molecule.[3] This can lead to stronger interactions with lipophilic palladium(0) species or phosphine ligands, making it harder to extract the palladium into an aqueous phase or for scavengers to access it.
-
Potential for Complex Formation: While the SF5 group itself is highly stable, the overall electronic environment of the molecule can influence the strength of the interaction between the API and residual palladium species.[8] This can sometimes lead to the formation of stable, soluble palladium-API complexes that are difficult to break.
-
Solubility Profile: SF5-containing compounds may have unique solubility profiles, limiting the choice of solvents for crystallization or chromatography, which are common palladium removal techniques.[9][10]
Q2: What are the primary methods for palladium removal, and how do they apply to SF5-compounds?
A2: The main strategies are scavenging, chromatography, and crystallization. For SF5-compounds, a combination of these is often most effective.
-
Scavenging: This involves using solid-supported reagents (scavengers) with functional groups that chelate palladium.[11][12][13] Thiol- and amine-functionalized silicas are common.[7][11] For lipophilic SF5-compounds, ensuring good mass transfer between the dissolved compound and the solid scavenger is crucial. This may require longer reaction times or elevated temperatures.
-
Chromatography: Passing the crude product through a plug of silica or celite can remove some palladium residues.[13][14] Given the non-polar nature of many SF5-compounds, fluorous solid-phase extraction (F-SPE) can be a highly effective, albeit more specialized, chromatographic technique.[9]
-
Crystallization: This is a powerful purification technique that can significantly reduce palladium levels by excluding impurities from the crystal lattice.[15][16] However, finding a suitable solvent system for highly soluble SF5-compounds can be challenging.[17] Sometimes, co-crystallization with a benign agent can aid in palladium removal.
Q3: What are the regulatory limits for palladium in APIs?
A3: The ICH Q3D guideline for elemental impurities sets permitted daily exposure (PDE) limits.[2] For oral administration, the palladium limit is 100 µ g/day , which translates to a concentration limit of 10 ppm for a daily dose of 10 g.[1][2] For parenteral and inhaled drugs, the limits are much stricter.[2]
Q4: How can I accurately measure the palladium concentration in my SF5-containing API?
A4: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard for quantifying trace metal impurities in APIs due to its high sensitivity and accuracy.[15][18][19] Other techniques like Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) are also used.[15][18][19] For in-process monitoring, colorimetric and fluorimetric methods can offer a faster, more convenient, though less precise, indication of palladium levels.[20]
Troubleshooting Guide
This section addresses specific problems you might encounter during the palladium removal process for your SF5-containing drug candidate.
Issue 1: High Palladium Levels Persist After Scavenging
| Potential Cause | Explanation | Troubleshooting Steps |
| Poor Mass Transfer | The highly lipophilic nature of your SF5-compound may hinder its interaction with the solid-supported scavenger in certain solvents. | 1. Optimize Solvent: Screen different solvents to improve the interaction. A solvent that swells the scavenger resin and fully dissolves your compound is ideal. 2. Increase Temperature: Gently heating the mixture (e.g., 40-60°C) can improve kinetics, but monitor for product degradation.[21] 3. Extend Scavenging Time: Allow the scavenger to stir with your product solution for a longer period (e.g., overnight).[22] 4. Increase Scavenger Equivalents: While not always cost-effective, increasing the amount of scavenger can be effective. |
| Strong Palladium-API Interaction | The palladium may be strongly chelated by other functional groups on your molecule, making it unavailable to the scavenger. | 1. Pre-treatment: A mild acidic or basic wash prior to scavenging can sometimes disrupt the palladium-API complex.[22] 2. Use a Stronger Scavenger: Scavengers with multiple binding sites (multidentate) can be more effective.[11][23] Consider scavengers with different functional groups (e.g., thiourea, amine). |
| Colloidal Palladium | The palladium may have formed fine colloidal particles that are not effectively captured by the scavenger. | 1. Filtration Aid: Filter the solution through a pad of Celite® before scavenging to remove larger palladium particles.[14] 2. Combined Approach: Follow scavenging with a carbon treatment, as activated carbon can adsorb colloidal metals.[24] |
Issue 2: Product Loss During Purification
| Potential Cause | Explanation | Troubleshooting Steps |
| Adsorption onto Scavenger/Carbon | Your lipophilic SF5-compound may adsorb onto the surface of the scavenger or activated carbon along with the palladium. | 1. Thorough Washing: After filtering off the scavenger/carbon, wash the solid cake extensively with the process solvent to recover adsorbed product.[13] 2. Use Less Scavenger: Optimize the process to use the minimum effective amount of scavenger. 3. Alternative Scavenger: Some scavengers have lower non-specific binding. Screening different types may be beneficial. |
| Co-precipitation with Palladium | During crystallization, your product may co-precipitate with palladium impurities. | 1. Anti-solvent Selection: Carefully select an anti-solvent that promotes crystallization of your product while keeping palladium species in the mother liquor. 2. Additive-Assisted Crystallization: Adding a small amount of a chelating agent like N-acetylcysteine or thiourea to the crystallization mixture can help keep palladium in the solution.[15] |
| Poor Recovery from Chromatography | The compound may be irreversibly binding to the stationary phase. | 1. Solvent System Optimization: Adjust the polarity of your mobile phase. For highly lipophilic SF5-compounds, a less polar eluent might be necessary. 2. Fluorous Chromatography: If applicable, consider fluorous solid-phase extraction (F-SPE), which is specifically designed for the separation of fluorinated compounds.[9] |
Experimental Protocols & Workflows
Protocol 1: General Palladium Scavenging for SF5-Containing Compounds
-
Dissolution: Dissolve the crude SF5-containing compound in a suitable organic solvent (e.g., Toluene, THF, Ethyl Acetate) at a concentration of 5-10 mL per gram of compound.
-
Pre-filtration (Optional): Filter the solution through a pad of Celite® to remove any heterogeneous palladium particles.[14]
-
Scavenger Addition: Add 3-5 weight equivalents of a selected palladium scavenger (e.g., thiol-functionalized silica) to the solution.[13]
-
Agitation and Heating: Stir the mixture vigorously at room temperature or heat to 40-60°C. Monitor the reaction for 4-24 hours.[21][22]
-
Filtration: Cool the mixture to room temperature and filter through a filter paper or a sintered funnel to remove the scavenger.
-
Washing: Wash the collected scavenger on the filter with 2-3 portions of fresh solvent to recover any adsorbed product.[13]
-
Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.
-
Analysis: Analyze the product for residual palladium content using ICP-MS.
Workflow for Method Selection
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
